2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid
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Overview
Description
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid typically involves the condensation of salicylamide with aldehydes or ketones, followed by hydrolysis. One common method includes the use of hydrogen carbonate hydrolysis of the corresponding esters . Another approach involves the O-alkylation of 2-aminophenols with 2-bromoalkanoates in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), followed by intermolecular amidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo-derivatives.
Reduction: Reduction reactions can modify the oxazine ring or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzene ring or the oxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the benzene or oxazine rings.
Scientific Research Applications
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. These interactions could involve binding to enzymes or receptors, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-carboxylic acid: This compound is structurally similar but differs in the position of the carboxylic acid group.
3,4-dihydro-3-oxo-2H-1,4-benzoxazines: These compounds share the oxazine ring but have different substituents and structural features.
Uniqueness
2-oxo-2,4-dihydro-1H-3,1-benzoxazine-7-carboxylic acid is unique due to its specific structural configuration, which influences its chemical reactivity and potential applications. The position of the carboxylic acid group and the fused benzene-oxazine ring system contribute to its distinct properties compared to other benzoxazine derivatives.
Properties
IUPAC Name |
2-oxo-1,4-dihydro-3,1-benzoxazine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-8(12)5-1-2-6-4-14-9(13)10-7(6)3-5/h1-3H,4H2,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAKSWXNTSIETM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)O)NC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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